molecular formula C14H21ClN2 B6634105 [1-[(3-Chloro-4-methylphenyl)methyl]piperidin-4-yl]methanamine

[1-[(3-Chloro-4-methylphenyl)methyl]piperidin-4-yl]methanamine

Cat. No. B6634105
M. Wt: 252.78 g/mol
InChI Key: XJKSUTBYHZUHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-[(3-Chloro-4-methylphenyl)methyl]piperidin-4-yl]methanamine, also known as CMMP, is a chemical compound that belongs to the class of piperidine derivatives. It has been widely studied for its potential use in scientific research due to its unique chemical properties. In

Mechanism of Action

The exact mechanism of action of [1-[(3-Chloro-4-methylphenyl)methyl]piperidin-4-yl]methanamine is not fully understood. However, it is believed to modulate the activity of sigma-1 receptors, which are involved in various cellular processes such as calcium signaling, protein folding, and lipid metabolism. By binding to these receptors, [1-[(3-Chloro-4-methylphenyl)methyl]piperidin-4-yl]methanamine may affect the activity of downstream signaling pathways.
Biochemical and Physiological Effects
Studies have shown that [1-[(3-Chloro-4-methylphenyl)methyl]piperidin-4-yl]methanamine can induce analgesia and reduce pain perception in animal models. It has also been shown to improve memory and learning in rats. [1-[(3-Chloro-4-methylphenyl)methyl]piperidin-4-yl]methanamine may also have neuroprotective effects by reducing oxidative stress and inflammation in the brain. However, more research is needed to fully understand the biochemical and physiological effects of [1-[(3-Chloro-4-methylphenyl)methyl]piperidin-4-yl]methanamine.

Advantages and Limitations for Lab Experiments

One advantage of using [1-[(3-Chloro-4-methylphenyl)methyl]piperidin-4-yl]methanamine in lab experiments is its high affinity for sigma-1 receptors, which allows for specific targeting of these receptors. [1-[(3-Chloro-4-methylphenyl)methyl]piperidin-4-yl]methanamine is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, one limitation of using [1-[(3-Chloro-4-methylphenyl)methyl]piperidin-4-yl]methanamine is its potential toxicity at high doses. More research is needed to determine the optimal dosage and potential side effects of [1-[(3-Chloro-4-methylphenyl)methyl]piperidin-4-yl]methanamine.

Future Directions

There are several future directions for research on [1-[(3-Chloro-4-methylphenyl)methyl]piperidin-4-yl]methanamine. One area of interest is its potential use as a radioligand for imaging sigma-1 receptors in the brain. This could provide valuable insights into the role of sigma-1 receptors in various neurological disorders. Another direction for research is to further investigate the biochemical and physiological effects of [1-[(3-Chloro-4-methylphenyl)methyl]piperidin-4-yl]methanamine, particularly in relation to its potential use in treating pain and cognitive disorders. Additionally, more research is needed to determine the optimal dosage and potential side effects of [1-[(3-Chloro-4-methylphenyl)methyl]piperidin-4-yl]methanamine in humans.

Synthesis Methods

The synthesis of [1-[(3-Chloro-4-methylphenyl)methyl]piperidin-4-yl]methanamine involves the reaction between 3-chloro-4-methylbenzyl chloride and piperidine in the presence of a base. The resulting product is then treated with formaldehyde to obtain [1-[(3-Chloro-4-methylphenyl)methyl]piperidin-4-yl]methanamine. The yield of this synthesis method is around 60%, and the purity of the final product can be improved through further purification techniques.

Scientific Research Applications

[1-[(3-Chloro-4-methylphenyl)methyl]piperidin-4-yl]methanamine has been used in various scientific research studies due to its potential as a ligand for different receptors in the central nervous system. It has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and learning. [1-[(3-Chloro-4-methylphenyl)methyl]piperidin-4-yl]methanamine has also been studied for its potential use as a radioligand for imaging sigma-1 receptors in the brain.

properties

IUPAC Name

[1-[(3-chloro-4-methylphenyl)methyl]piperidin-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2/c1-11-2-3-13(8-14(11)15)10-17-6-4-12(9-16)5-7-17/h2-3,8,12H,4-7,9-10,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKSUTBYHZUHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCC(CC2)CN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-[(3-Chloro-4-methylphenyl)methyl]piperidin-4-yl]methanamine

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